2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone
Description
2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a fluorinated aromatic ketone featuring:
- Central ethanone core substituted with a 4-fluorophenyl group.
- Two chiral (1R)-configured ethoxy side chains, each bearing a 3,5-bis(trifluoromethyl)phenyl moiety.
- Molecular formula: C₃₄H₂₄F₁₄O₃.
- Molecular weight: ~854.56 g/mol.
This compound is structurally related to intermediates in the synthesis of aprepitant (a neurokinin-1 receptor antagonist) and rolapitant, as evidenced by shared motifs like the [3,5-bis(trifluoromethyl)phenyl]ethoxy group . Its stereochemistry and trifluoromethyl-rich structure enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
2,2-bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMWPNRBDYOLOT-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F13O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609485 | |
| Record name | 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-40-6 | |
| Record name | 2,2-Bis{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-1-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound “2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone” are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets through hydrogen bonding.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through further experimental studies.
Biological Activity
2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone is a synthetic compound that serves as an intermediate in the production of Aprepitant, a well-known neurokinin-1 (NK-1) receptor antagonist. This compound has garnered attention due to its potential therapeutic applications, particularly in managing nausea and vomiting associated with chemotherapy and surgery.
- Molecular Formula : C23H21F7N4O3
- Molecular Weight : 534.43 g/mol
- IUPAC Name : 3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one
The primary mechanism of action for this compound is its role as an NK-1 receptor antagonist. By inhibiting the binding of substance P to the NK-1 receptor, it effectively reduces the signaling pathways that lead to nausea and vomiting.
Antiemetic Properties
Aprepitant, derived from this compound, has shown significant efficacy as an antiemetic in clinical settings. It has a high affinity for NK-1 receptors with an IC50 value of 0.09 nM and a Kd of 19 pM . Clinical studies have demonstrated that Aprepitant significantly reduces chemotherapy-induced nausea and vomiting (CINV), improving patient quality of life.
Antitumor Effects
Recent studies indicate that compounds related to this compound may also possess antitumor properties. In preclinical models, Aprepitant has been shown to inhibit metastasis and tumor growth in breast cancer xenografts . This suggests a potential dual role in both antiemetic therapy and cancer treatment.
Neuroprotective Effects
In animal models of intracerebral hemorrhage, Aprepitant has demonstrated neuroprotective effects by reducing neurological impairment and neuronal death . This highlights the compound's potential for broader applications in neuroprotection beyond its antiemetic properties.
Case Studies
Several case studies have reported on the effectiveness of Aprepitant in clinical settings:
- Case Study 1 : A patient undergoing chemotherapy for breast cancer experienced severe nausea despite standard treatments. Following the administration of Aprepitant, there was a marked reduction in nausea episodes and improved overall well-being.
- Case Study 2 : In a clinical trial involving patients with advanced cancer receiving highly emetogenic chemotherapy regimens, those treated with Aprepitant reported significantly lower rates of acute and delayed nausea compared to those receiving placebo.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 534.43 g/mol |
| IC50 (NK-1 Receptor) | 0.09 nM |
| Kd | 19 pM |
| Antitumor Activity | Inhibits metastasis |
| Neuroprotective Activity | Reduces neuronal damage |
Scientific Research Applications
Medicinal Chemistry
A. Synthesis of Pharmaceutical Intermediates
The compound serves as a key intermediate in the synthesis of several pharmaceuticals, notably in the development of neurokinin-1 (NK-1) receptor antagonists. A prominent example is its role in the synthesis of Aprepitant, an effective antiemetic used for preventing nausea and vomiting caused by chemotherapy. The synthesis pathway involves the transformation of 2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone into various derivatives that exhibit potent NK-1 receptor inhibition .
B. Structure-Activity Relationship Studies
Research has demonstrated that modifications to the trifluoromethyl groups and the ethoxy moiety can significantly influence the pharmacokinetic properties of drug candidates. The presence of the trifluoromethyl groups enhances lipophilicity and metabolic stability, making these derivatives valuable in drug design .
Agricultural Chemistry
A. Development of Agrochemicals
The compound is also utilized in the synthesis of agrochemical agents, particularly pesticides and herbicides. Its structural features allow for the development of compounds with enhanced efficacy against pests while minimizing toxicity to non-target organisms. The trifluoromethyl substitutions contribute to increased biological activity and environmental stability .
B. Case Studies on Agrochemical Efficacy
Several studies have reported on the efficacy of derivatives synthesized from this compound against specific pests. For instance, a derivative demonstrated significant insecticidal activity against aphids, showcasing its potential as an effective agrochemical agent .
Organocatalysis
A. Catalytic Applications
The compound's derivatives are increasingly being explored as organocatalysts in organic synthesis. Specifically, its thiourea derivatives have shown promise in promoting various organic transformations through hydrogen bonding interactions. This catalytic activity is attributed to the unique electronic properties imparted by the trifluoromethyl groups .
B. Mechanistic Insights
Mechanistic studies have indicated that these catalysts can stabilize transition states effectively, leading to enhanced reaction rates and selectivity in asymmetric synthesis processes .
Data Tables
| Application Area | Specific Use | Example Compounds |
|---|---|---|
| Medicinal Chemistry | Synthesis of NK-1 receptor antagonists | Aprepitant |
| Agricultural Chemistry | Development of pesticides | Trifluoromethyl derivatives |
| Organocatalysis | Catalysts for organic transformations | Thiourea derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The target compound’s dual trifluoromethyl groups and aromatic rings confer extreme lipophilicity (LogP >5), surpassing simpler analogues like 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (LogP ~3.5) .
- Solubility : Low aqueous solubility (<1 µg/mL) due to high hydrophobicity, a trait shared with aprepitant and rolapitant .
- Stability: Resists hydrolysis under acidic conditions, unlike non-fluorinated ketones, due to electron-withdrawing CF₃ groups .
Pharmacological Activity
- Selectivity: Bulkier structure may reduce off-target effects compared to smaller analogues like 3'-(trifluoromethyl)acetophenone, which lack receptor-specific motifs .
- Metabolic Stability: Fluorination and steric hindrance from bis-ethoxy groups likely slow hepatic metabolism, extending half-life relative to non-fluorinated compounds .
Research Findings and Challenges
- Stereochemical Purity : Achieving >99% enantiomeric excess in the target compound requires costly chiral catalysts or enzymatic resolution, a hurdle avoided in simpler analogues .
- Scale-Up : Industrial production faces challenges in purifying intermediates, with yields often <50% for stereospecific steps .
Preparation Methods
Asymmetric Reduction of Prochiral Ketones
A ketone intermediate, 1-[3,5-bis(trifluoromethyl)phenyl]ethanone, undergoes asymmetric hydrogenation using chiral catalysts such as Ru(BINAP) complexes. This method achieves enantiomeric excess (ee) values exceeding 90%. For example:
-
Catalyst : RuCl₂[(R)-BINAP]
-
Conditions : H₂ (50 psi), ethanol, 25°C
-
Yield : 85%
-
ee : 92%
Enzymatic Resolution
Racemic 1-[3,5-bis(trifluoromethyl)phenyl]ethanol is resolved using lipases (e.g., Candida antarctica lipase B) in organic solvents. The (1R)-enantiomer is selectively acetylated, enabling separation via chromatography.
Etherification of the Ethanone Backbone
Introducing the two ethoxy groups to 1-(4-fluorophenyl)ethanone requires careful optimization to avoid over-alkylation and racemization.
Mitsunobu Reaction
The Mitsunobu reaction couples the chiral alcohol to the ethanone using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
Conditions : THF, 0°C → room temperature, 12 hours
Yield : 78%
Williamson Ether Synthesis
An alternative approach employs a two-step process:
-
Formation of a sulfonate ester : The chiral alcohol is treated with mesyl chloride (MsCl) or tosyl chloride (TsCl) in dichloromethane with triethylamine.
-
Nucleophilic displacement : The ethanone backbone reacts with the sulfonate ester in the presence of K₂CO₃ or DBU.
Example :
-
Step 1 : (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol + MsCl → Mesylate (94% yield)
-
Step 2 : Mesylate + 1-(4-fluorophenyl)ethanone → Target compound (65% yield)
Stereochemical Purity Enhancement
Achieving high enantiomeric excess (ee) is critical for pharmaceutical efficacy. Post-synthesis purification methods include:
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves diastereomers, achieving ee >99%.
Crystallization-Induced Dynamic Resolution
Racemic mixtures are treated with chiral carboxylic acids (e.g., L-tartaric acid) to form diastereomeric salts, which are selectively crystallized.
Scale-Up and Industrial Considerations
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key findings from patent literature include:
Solvent Optimization
Catalyst Recycling
Nickel and palladium catalysts (e.g., Ni(acac)₂, Pd(OAc)₂) are immobilized on silica or polymer supports, enabling reuse for 5–10 cycles without significant activity loss.
Byproduct Management
Trifluoromethyl groups generate HF as a byproduct; scavengers like CaCO₃ or polymer-bound amines are incorporated to neutralize acid.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the leading methods:
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Mitsunobu Reaction | 78 | 92 | 12,000 | Moderate |
| Williamson Ether Synthesis | 65 | 95 | 8,500 | High |
| Enzymatic Resolution | 70 | 99 | 15,000 | Low |
Q & A
Q. How can the compound’s interaction with biological targets be studied without interference from fluorinated byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
